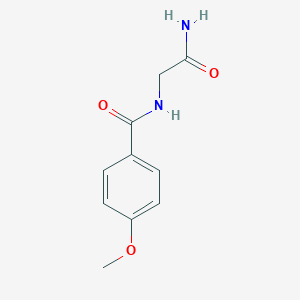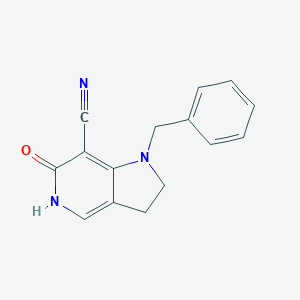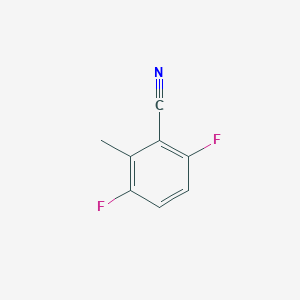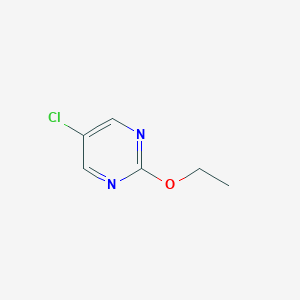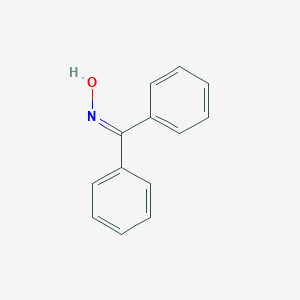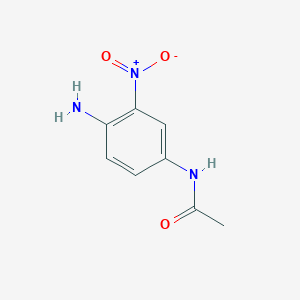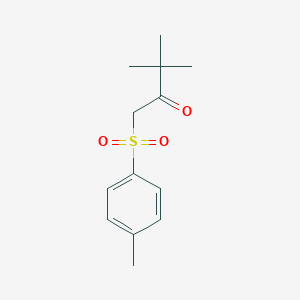
1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one
Übersicht
Beschreibung
4-Toluenesulfonyl chloride, also known as TsCl or TosCl, is an organic compound with the formula CH₃C₆H₄SO₂Cl . It is a white, malodorous solid widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO₂Cl) functional group .
Synthesis Analysis
4-Toluenesulfonyl chloride is used in the synthesis of various organic compounds . For instance, it has been used in the synthesis of N-(p-toluenesulfonyl)-1-(4′-Acetylphenoxy)acrylimidate .
Molecular Structure Analysis
The molecular structure of 4-Toluenesulfonyl chloride is represented by the chemical formula 4-(CH₃)C₆H₄SO₂Cl . It has a molar mass of 190.65 g/mol .
Chemical Reactions Analysis
4-Toluenesulfonyl chloride is known to convert alcohols into alkyl tosylates . It is also used in dehydrations to make nitriles, isocyanides, and diimides .
Physical And Chemical Properties Analysis
4-Toluenesulfonyl chloride has a density of 1.492 g/cm³ at 20 °C, a flash point of 128 °C, and a melting point of 69 - 71 °C . It has a vapor pressure of 0.13 Pa at 20 °C and a bulk density of 800 kg/m³ .
Wissenschaftliche Forschungsanwendungen
Protection and Derivatization of Sulfonic Acids
A novel method utilizing the "safety-catch" principle for protecting sulfonic acids has been developed. This approach facilitates the synthesis of taurine derivatives, highlighting the versatility of sulfonic acid derivatives in synthesizing biologically relevant compounds (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Synthesis of Sweeteners
Research into the synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal, significant intermediates in the synthesis of Neotame, an enhanced sweetening agent, illustrates the chemical's role in the development of artificial sweeteners (Tanielyan & Augustine, 2012).
Dynamics in Solid-State Polymorphism
The study of 2,2-dimethylbutan-1-ol and its isomers in solid-state polymorphism, including plastic crystalline phases, provides insights into the complex behaviors of such compounds, underscoring their potential in materials science (Carignani et al., 2018).
Catalytic Applications
Investigations into the hydroformylation of 3,3-dimethylbut-1-ene using rhodium catalysts reveal the catalytic potential of these compounds in synthesizing industrially relevant chemicals (Li, Widjaja, & Garland, 2003).
Coenzyme Q10 Synthesis
The key intermediate for Coenzyme Q10 synthesis, demonstrating the role of toluenesulfonyl derivatives in pharmaceutical manufacturing, showcases another application of these compounds (Mu et al., 2011).
Nonlinear Optical Properties
Research into the nonlinear optical properties and chemical reactivity of toluenesulfonyl-hydrazonomethyl compounds expands the understanding of these materials' potential in optical applications and chemical sensing (Singh & Rawat, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)sulfonylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10-5-7-11(8-6-10)17(15,16)9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISUXUFXCVRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295194 | |
| Record name | SBB058976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one | |
CAS RN |
101268-22-8 | |
| Record name | SBB058976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101268-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

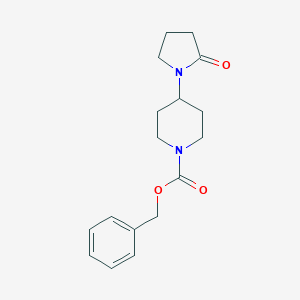
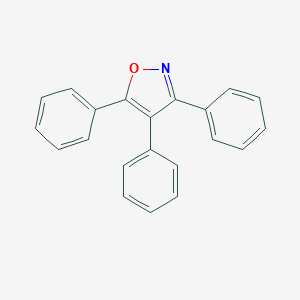
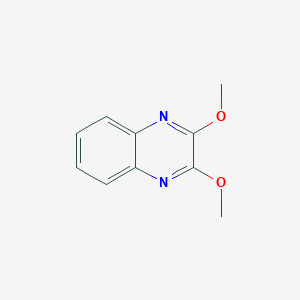
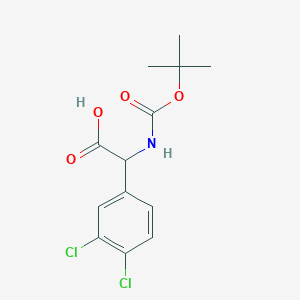

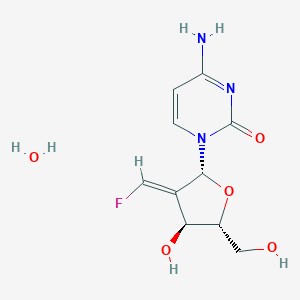
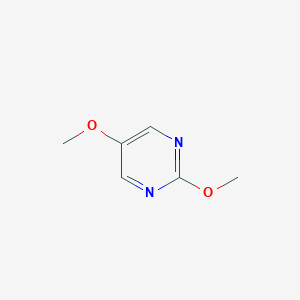
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
